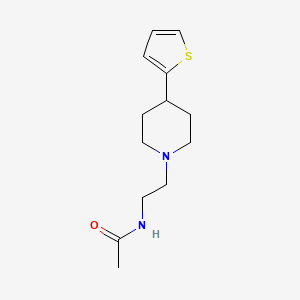

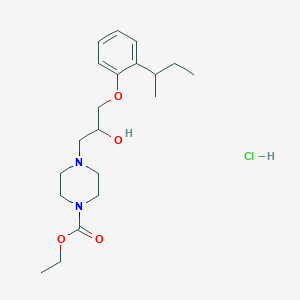

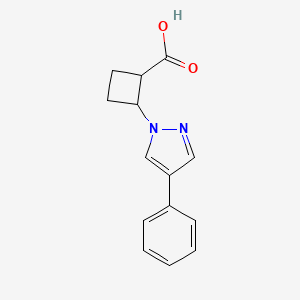

N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide, also known as TAP, is a synthetic compound that has been extensively studied in the field of neuroscience. It belongs to the class of piperidine derivatives and has been shown to have potential therapeutic applications in the treatment of various neurological disorders.

Scientific Research Applications

New Salt and Pharmaceutical Applications

A study highlighted the synthesis of a salt derivative of N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide and its utilization in pharmaceutical compositions, suggesting its potential therapeutic applications (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Antibacterial Activity

Another research focused on the synthesis of N-substituted acetamide derivatives incorporating azinane and 1,3,4-oxadiazole heterocyclic cores. These compounds were evaluated for their antibacterial potentials, highlighting the compound's role in developing new antibacterial agents (Kashif Iqbal et al., 2017).

Opioid Receptor Agonism

Investigations into N-substituted acetamide derivatives have also explored their potential as kappa-opioid receptor agonists. This includes the synthesis and biological evaluation of various derivatives, indicating their relevance in pain management and drug development (J. J. Barlow et al., 1991).

Synthesis Techniques and Antitumor Activity

The compound has been a precursor in synthesizing various novel derivatives, such as thiophene, pyrimidine, coumarin, pyrazole, and pyridine, with some exhibiting promising antitumor activities. This underscores its versatility in creating compounds with significant biological activities (M. Albratty et al., 2017).

Gastroprotective Activity

Research into 2-furfurylthio and 2-furfurylsulfinyl acetamide derivatives with heteroaromatic rings, based on the structure of this compound, has demonstrated gastroprotective activities. This suggests its potential in developing treatments for gastrointestinal disorders (N. Hirakawa et al., 1998).

Enzyme Inhibitory Activities

Derivatives of the compound have been synthesized and assessed for their inhibitory activities against enzymes such as carbonic anhydrase and acetylcholinesterase, highlighting its potential in designing enzyme inhibitors with therapeutic applications (N. Virk et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors

Mode of Action

It’s known that similar compounds interact with their targets, causing changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.

Biochemical Pathways

Related compounds have been shown to affect various biological activities

Result of Action

Action Environment

It’s known that environmental factors can significantly impact the action of similar compounds

properties

IUPAC Name |

N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2OS/c1-11(16)14-6-9-15-7-4-12(5-8-15)13-3-2-10-17-13/h2-3,10,12H,4-9H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARCERJKNHFTPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCN1CCC(CC1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((5-(allylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2452548.png)

![(E)-2-(3-(2-chlorophenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2452550.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-phenyl-2(5H)-furanone](/img/structure/B2452560.png)

![Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2452563.png)

![Ethyl 4-(2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2452568.png)